molecular formula C15H14N2O2S2 B5162091 N-[4-(cyanomethyl)phenyl]-4-(methylthio)benzenesulfonamide

N-[4-(cyanomethyl)phenyl]-4-(methylthio)benzenesulfonamide

Cat. No. B5162091
M. Wt: 318.4 g/mol
InChI Key: KWOTUMJKAISWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(cyanomethyl)phenyl]-4-(methylthio)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CMMSB, and it has been found to have a variety of interesting properties that make it useful in different fields of study. In

Scientific Research Applications

CMMSB has been found to have several potential applications in scientific research. One of the main areas of interest is in the study of ion channels. CMMSB has been shown to selectively block the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation. This makes CMMSB a potential candidate for the development of new pain medications.
Another area of interest is in the study of cancer. CMMSB has been found to inhibit the growth of certain cancer cells, such as breast cancer cells, by inducing apoptosis. This makes CMMSB a potential candidate for the development of new cancer treatments.

Mechanism of Action

The mechanism of action of CMMSB involves the selective blocking of the TRPV1 ion channel. This ion channel is involved in the sensation of pain, and blocking it can lead to pain relief. CMMSB has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
CMMSB has been found to have several biochemical and physiological effects. It selectively blocks the TRPV1 ion channel, which leads to pain relief. It also inhibits the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using CMMSB in lab experiments is its well-established synthesis method. This makes it easy to obtain pure CMMSB for use in experiments. Another advantage is its selective blocking of the TRPV1 ion channel, which makes it useful in the study of pain sensation and the development of new pain medications.
One limitation of using CMMSB in lab experiments is its potential toxicity. CMMSB has been found to be toxic to certain cell types, which can limit its use in certain experiments. Another limitation is its selectivity for the TRPV1 ion channel, which may limit its use in the study of other ion channels.

Future Directions

There are several future directions for research on CMMSB. One area of interest is in the development of new pain medications. CMMSB's selective blocking of the TRPV1 ion channel makes it a potential candidate for the development of new pain medications.
Another area of interest is in the study of cancer. CMMSB's ability to inhibit the growth of cancer cells by inducing apoptosis makes it a potential candidate for the development of new cancer treatments.
Overall, CMMSB is a chemical compound that has several potential applications in scientific research. Its selective blocking of the TRPV1 ion channel and its ability to inhibit the growth of cancer cells make it a promising candidate for the development of new pain medications and cancer treatments.

Synthesis Methods

The synthesis of CMMSB involves the reaction of 4-(methylthio)benzenesulfonyl chloride with 4-(cyanomethyl)phenylamine in the presence of a base such as triethylamine. The product is then purified by recrystallization to obtain pure CMMSB. This synthesis method has been well established and is widely used in research laboratories.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-20-14-6-8-15(9-7-14)21(18,19)17-13-4-2-12(3-5-13)10-11-16/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOTUMJKAISWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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